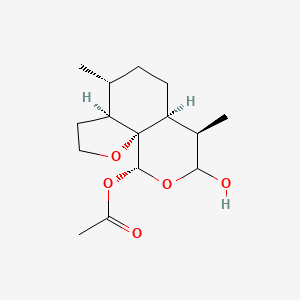

Dihydro Artemisinin Tetrahydrofuran Acetate

Description

Properties

IUPAC Name |

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTIBMLCXHSHGJ-AAAPMNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747641 | |

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198817-95-7 | |

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Borohydride Reduction in Tetrahydrofuran

Artemisinin is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0–5°C. Sodium borohydride (NaBH₄) is added incrementally under vigorous stirring, with the reaction monitored via thin-layer chromatography (TLC). The reduction typically completes within 1–2 hours, yielding DHA with >95% purity. Neutralization with phosphoric acid or sulfuric acid (pH 7) terminates the reaction, followed by solvent evaporation under reduced pressure.

Potassium Borohydride in Cyclic Ether Solvents

Alternative protocols use potassium borohydride (KBH₄) in 1,3-dioxane or Isosorbide-5-Nitrae-dioxane at 5–10°C. This method achieves comparable yields (66–70%) but requires longer reaction times (up to 90 minutes). The choice of solvent impacts crystallinity, with THF favoring higher-purity DHA.

Esterification of Dihydroartemisinin with Tetrahydrofuran Acetic Acid

Esterification introduces the tetrahydrofuran-acetate moiety to DHA. Key approaches include:

Direct Anhydride Coupling with Catalysts

DHA is suspended in ethyl acetate or methylene chloride, followed by the addition of tetrahydrofuran acetic anhydride and a catalyst. Dimethylaminopyridine (DMAP) or dicyclohexylcarbodiimide (DCC) accelerates the reaction at 25–45°C. For example:

One-Pot Synthesis from Artemisinin

A streamlined method avoids isolating DHA. Artemisinin is reduced in THF using KBH₄, and the resulting DHA solution is directly treated with tetrahydrofuran acetic anhydride and DMAP. This approach reduces solvent waste and improves atom economy:

Solvent and Catalyst Optimization

Solvent Selection

Catalytic Efficiency

-

DMAP : Achieves faster reaction rates (2–3 hours) but poses occupational hazards.

-

DCC : Slower (4–5 hours) but eliminates DMAP-related toxicity, favoring industrial scalability.

Purification and Crystallization

Crude product is purified via:

-

Acid-Base Extraction : Washes with 0.1% sulfuric acid to remove unreacted anhydride.

-

Recrystallization : Ethyl acetate or acetone yields crystalline this compound with >99% purity.

Comparative Analysis of Methods

| Parameter | NaBH₄/THF Method | KBH₄ One-Pot Method | DCC-Catalyzed Esterification |

|---|---|---|---|

| Reaction Time | 4–5 hours | 3–4 hours | 5–6 hours |

| Yield | 65–70% | 68–72% | 60–65% |

| Purity (HPLC) | >99% | >99% | 98–99% |

| Solvent Consumption | High | Moderate | Moderate |

| Scalability | Lab-scale | Industrial | Lab-scale |

Challenges and Mitigation Strategies

-

Byproduct Formation : Incomplete esterification generates residual DHA. TLC monitoring and excess anhydride (2.5 equiv) suppress this.

-

Catalyst Toxicity : Replacing DMAP with DCC reduces hazards but requires longer reaction times.

-

Solvent Recovery : THF and ethyl acetate are reclaimed via distillation, achieving 80–85% reuse .

Chemical Reactions Analysis

Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.

Substitution: Substitution reactions, particularly at the acetate group, can lead to the formation of new derivatives with altered properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetic anhydride and various bases such as pyridine are used for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .

Scientific Research Applications

Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:

Chemistry: The compound is used as a starting material for the synthesis of new artemisinin derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate involves the generation of reactive oxygen species (ROS) that cause oxidative stress in target cells. This oxidative stress leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the induction of apoptosis through the activation of caspases and the modulation of inflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural elements influencing activity and pharmacokinetics in artemisinin derivatives include:

- Dihydroartemisinin Core : The reduced endoperoxide bridge is critical for antimalarial activity via free radical-mediated parasite death.

- Substituents : Ethers (e.g., artemether, arteether) or esters (e.g., artesunate, THF acetate) attached to the core affect lipophilicity, metabolic stability, and bioavailability.

Table 1: Structural Comparison of Artemisinin Derivatives

| Compound | Core Structure | Substituent | Key Functional Groups |

|---|---|---|---|

| Artemisinin | Sesquiterpene lactone | None | Endoperoxide bridge |

| Dihydroartemisinin | Reduced core (dihydro) | Hydroxyl group | Endoperoxide, hydroxyl |

| Artemether | Dihydro core | Methyl ether | Ether linkage |

| Arteether | Dihydro core | Ethyl ether | Ether linkage |

| Artesunate | Dihydro core | Succinate ester | Ester, carboxylic acid |

| Dihydro Artemisinin THF Acetate | Dihydro core | Tetrahydrofuran ring + acetate | Ester, cyclic ether |

Physicochemical Properties

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Comparative Pharmacokinetic Data (Hypothetical)

| Compound | Half-Life (h) | LogP | Plasma Protein Binding (%) | IC50 (nM)* |

|---|---|---|---|---|

| Artemisinin | 1–3 | 2.8 | 65 | 5.8 |

| Dihydroartemisinin | 1–2 | 1.5 | 70 | 1.2 |

| Artemether | 4–6 | 3.2 | 85 | 1.5 |

| Dihydro Artemisinin THF Acetate | 3–5 | 2.1 | 75 | 1.3 |

IC50 values against *Plasmodium falciparum 3D7 strain.

Unique Advantages and Limitations

Advantages

Comparison with Non-Artemisinin Tetrahydrofuran Derivatives

Dihydro Artemisinin THF Acetate shares structural similarities with other THF-containing compounds, but its biological activity is distinct due to the artemisinin core:

Table 3: Comparison with Non-Antimalarial THF Derivatives

| Compound | Application | Key Features |

|---|---|---|

| Tetrahydrofurfuryl acrylate | Industrial solvent | Acrylate group; low toxicity |

| (Tetrahydro-2-furyl)methyl isovalerate | Flavoring agent | Isovalerate ester; sensory properties |

| Dihydro Artemisinin THF Acetate | Antimalarial drug | Artemisinin core; endoperoxide bridge |

- Biological Specificity: The endoperoxide bridge in the artemisinin core enables selective toxicity to malaria parasites, unlike non-antimalarial THF derivatives .

Biological Activity

Dihydro Artemisinin Tetrahydrofuran Acetate (DHTA) is a derivative of dihydroartemisinin (DHA), which is known for its potent antimalarial and anticancer properties. This article explores the biological activity of DHTA, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

DHTA, like other artemisinin derivatives, exerts its biological effects primarily through the generation of free radicals upon activation by iron. These radicals can alkylate various biological targets, leading to cellular damage and apoptosis in parasitic and cancerous cells. The proposed mechanisms include:

- Iron-Catalyzed Activation: DHTA interacts with iron to produce reactive oxygen species (ROS), which are responsible for inducing oxidative stress in target cells. This process is crucial for its antimalarial activity, as it disrupts the malaria parasite's cellular functions .

- Alkylation of Cellular Targets: The free radicals generated from DHTA can alkylate proteins and lipids within the cell, leading to cell death. This mechanism is particularly significant in cancer cells, where it can trigger apoptosis or other forms of cell death .

Antimalarial Activity

DHTA has shown significant efficacy against malaria parasites. Studies have demonstrated that it can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria, through the following actions:

- Inhibition of Heme Detoxification: DHTA disrupts the detoxification of heme in malaria parasites, leading to increased oxidative stress and eventual cell death .

- Synergistic Effects with Other Antimalarials: When combined with other antimalarial drugs, DHTA has been shown to enhance therapeutic outcomes, reducing the likelihood of resistance development .

Anticancer Activity

Recent research highlights the potential of DHTA as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines has been documented:

- Cell Lines Affected: DHTA exhibits antiproliferative effects on breast, colon, pancreas, liver, lung, ovarian, and prostate cancer cells .

- Mechanistic Insights: The compound has been found to reduce c-MYC protein levels in tumor cells, leading to cell cycle arrest and apoptosis. This suggests a multi-targeted approach in its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of DHTA and its derivatives:

Q & A

Q. What are the primary methodologies for synthesizing DATHA, and how do reaction conditions influence yield?

DATHA synthesis typically involves esterification of dihydroartemisinin with tetrahydrofuran acetate derivatives under controlled conditions. Solvent selection (e.g., tetrahydrofuran (THF) or ethyl acetate) and catalysts (e.g., acidic or enzymatic) are critical. For example, THF acts as both a solvent and reactant in some protocols, with yields optimized by adjusting temperature (15–25°C) and reaction time (3–16 hours) . Post-synthesis purification often employs gradient elution in reversed-phase chromatography, using mobile phases containing THF and sodium acetate buffers .

Q. How can solubility parameters of DATHA be experimentally determined for formulation studies?

Solubility in organic solvents (e.g., THF, ethyl acetate) is quantified via thermodynamic measurements, including density, viscosity, and speed of sound in binary mixtures. The Redlich–Kister equation and semiempirical models are used to correlate experimental data, enabling predictions of DATHA’s miscibility and phase behavior . For aqueous solubility, co-solvency approaches with THF/water mixtures (e.g., 75:25 v/v) are common, leveraging THF’s ability to solubilize hydrophobic moieties while maintaining stability .

Q. What analytical techniques are recommended for quantifying DATHA purity and degradation products?

Ultra-performance liquid chromatography (UPLC) with fluorescence detection is widely used. Mobile phases often combine THF (2.5%), methanol (20–80%), and sodium acetate buffers (pH 5.3) to achieve baseline separation of DATHA from impurities. Derivatization with o-phthalaldehyde (OPA) enhances detection sensitivity for low-concentration samples . For structural confirmation, NMR (e.g., DMSO-d6 as solvent) and mass spectrometry are employed, with protocols optimized to avoid THF-induced signal interference .

Advanced Research Questions

Q. How can process optimization improve DATHA synthesis scalability while minimizing THF waste?

Triple-column extractive distillation is a promising method for THF recovery and reuse in large-scale synthesis. This involves computer-aided molecular design (CAMD) to select optimal entrainers (e.g., ionic liquids) that enhance separation efficiency. Thermodynamic analysis (e.g., vapor-liquid equilibrium modeling) and heat integration reduce energy consumption by up to 30% compared to conventional methods . Process parameters (e.g., reflux ratio, feed stage location) are optimized using Aspen Plus simulations .

Q. What experimental designs are suitable for studying DATHA’s stability under oxidative stress?

Accelerated stability studies involve exposing DATHA to peroxyl radicals or UV light in THF/water mixtures. Oxidation products (e.g., hydroxylated derivatives) are monitored via UPLC with fluorescence detection (λex 340 nm, λem 440 nm). Kinetic modeling of degradation rates under varying pH (4.0–6.3) and temperature (25–40°C) conditions helps identify degradation pathways . Data normalization to control samples (e.g., unoxidized DATHA) ensures reproducibility .

Q. How do molecular interactions between DATHA and polymeric matrices affect drug delivery systems?

Molecular dynamics (MD) simulations reveal that DATHA’s tetrahydrofuran acetate group forms hydrogen bonds with poly(methyl methacrylate) (PMMA) matrices, enhancing encapsulation efficiency. Experimental validation involves preparing PMMA/DATHA nanocomposites via solvent casting (THF as solvent) and characterizing interactions using FTIR (C=O stretching shifts) and DSC (glass transition temperature changes) . Solubility parameters (e.g., Hansen solubility coefficients) predict compatibility between DATHA and polymer excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.